molecular formula C16H24N2 B568827 (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine CAS No. 157160-18-4

(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine

Cat. No.: B568827
CAS No.: 157160-18-4
M. Wt: 244.382
InChI Key: GWIRNARPJMQEML-PXCJXSSVSA-N
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Description

(1R-exo)-N-(1,7,7-Trimethylbicyclo[221]hept-2-yl)-2-pyridinemethanamine is a bicyclic amine compound with a unique structure that includes a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the bicyclic structure provides rigidity and specificity in binding. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine: Lacks the pyridin-2-ylmethyl group, resulting in different reactivity and binding properties.

    (1R)-1,7,7-trimethyl-N-(phenylmethyl)bicyclo[2.2.1]heptan-2-amine: Contains a phenylmethyl group instead of pyridin-2-ylmethyl, affecting its chemical and biological interactions.

Uniqueness

The presence of the pyridin-2-ylmethyl group in (1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine imparts unique properties, such as enhanced binding affinity to certain biological targets and increased reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3/t12?,14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIRNARPJMQEML-PXCJXSSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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